5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a bromo and methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of 3-bromo-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then converted to the nitrile oxide. This nitrile oxide undergoes a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as copper(I) or ruthenium(II)-catalyzed cycloadditions. recent advancements have focused on metal-free synthetic routes to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted isoxazoles
- Oxidized or reduced derivatives of the original compound
Scientific Research Applications
5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of isoxazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The bromo and methoxy groups can enhance the binding affinity and selectivity of the compound towards its targets .
Comparison with Similar Compounds
- 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
- 5-(3,4-Dimethylphenyl)isoxazole-3-carboxylic acid
Comparison: 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic acid is unique due to the presence of both bromo and methoxy substituents on the phenyl ring. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds with only one substituent. The bromo group can participate in substitution reactions, while the methoxy group can influence the electronic properties of the compound, affecting its interaction with biological targets .
Properties
Molecular Formula |
C11H8BrNO4 |
---|---|
Molecular Weight |
298.09 g/mol |
IUPAC Name |
5-(3-bromo-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO4/c1-16-9-3-2-6(4-7(9)12)10-5-8(11(14)15)13-17-10/h2-5H,1H3,(H,14,15) |
InChI Key |
OZUHIBKIAUXRJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)Br |
Origin of Product |
United States |
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